Trimetrexate-13C2,15N is a labeled derivative of trimetrexate, a nonclassical folate antagonist primarily used in the treatment of Pneumocystis carinii pneumonia in immunocompromised patients. This compound is characterized by the incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, which are useful for various analytical techniques, including nuclear magnetic resonance spectroscopy. Trimetrexate functions by inhibiting the enzyme dihydrofolate reductase, critical in folate metabolism and DNA synthesis, making it effective against certain types of cancer and infections.
Trimetrexate is classified under several categories, including:
It is synthesized as a small organic molecule and has been investigated for its potential applications beyond its primary use, including in cancer therapy due to its ability to target transport-deficient methotrexate-resistant tumor cells .
The synthesis of Trimetrexate-13C2,15N involves advanced chemical methodologies that allow for the incorporation of stable isotopes into the trimetrexate structure.
One notable method developed for synthesizing Trimetrexate-13C2,15N includes a multi-step process that utilizes labeled precursors to ensure the correct incorporation of isotopes. The synthesis process can be summarized as follows:
This synthesis allows for detailed studies on the pharmacokinetics and mechanism of action of trimetrexate by tracking the labeled isotopes in biological systems.
Trimetrexate has a complex molecular structure that can be represented by its chemical formula and molar mass of approximately 369.425 g/mol.
The molecular structure features:
The three-dimensional conformation can be visualized using molecular modeling software, which aids in understanding its interaction with dihydrofolate reductase .
Trimetrexate participates in several significant chemical reactions primarily related to its mechanism of action as an enzyme inhibitor.
These reactions are crucial for understanding how trimetrexate exerts its therapeutic effects against rapidly dividing cells in both infections and tumors .
The mechanism by which Trimetrexate exerts its effects is primarily through inhibition of folate metabolism.
Trimetrexate exhibits distinct physical and chemical properties that influence its pharmacological profile.
These properties are essential for formulation development and understanding how trimetrexate behaves in biological systems .
Trimetrexate has several scientific applications beyond its primary use as an antiparasitic agent.
The synthesis of triple-labeled trimetrexate (¹³C₂,¹⁵N) employs biosynthetic precursor-directed labeling, where isotopically enriched compounds serve as metabolic building blocks. Hicks et al. developed a method using position-specific ¹³C-labeled glycerol and ¹⁵N-labeled ammonium salts to introduce labels into the quinazoline ring and glutamate side chains of trimetrexate [1]. This approach exploits Escherichia coli enzymatic pathways to convert labeled precursors into key amino acids (e.g., glycine-¹³C₂,¹⁵N), which are incorporated during chemical synthesis [3].
A critical advancement involves chemoenzymatic coupling where the dihydroxyquinazoline intermediate undergoes reductive amination with labeled glutamate derivatives. This step ensures ¹⁵N incorporation at the C4-amino group while ¹³C labels are introduced at the C2 and C8 positions via formate-¹³C precursors [1] [2]. The labeled glutamate is synthesized using glutamate dehydrogenase and NADPH in D₂O, facilitating stereospecific ¹⁵N incorporation [2] [3].
Table 1: Key Chemoenzymatic Steps for ¹³C₂,¹⁵N-Trimetrexate Synthesis
Step | Precursor | Isotope Incorporated | Enzyme/Catalyst | Function |
---|---|---|---|---|
1 | [2-¹³C]-Glycerol | ¹³C at Cα positions | Glycolytic enzymes | Generates ³⁵S-labeled amino acids |
2 | ¹⁵N-NH₄Cl | ¹⁵N at amino groups | Glutamate dehydrogenase | Produces L-glutamate-¹⁵N |
3 | Na¹³CN | ¹³C at C2/C8 | Pd/C catalysis | Quinazoline ring formation |
4 | ¹³C-formaldehyde | ¹³C-methyl groups | Reductive amination | N-methylation of dihydrofolate |
Stable isotopes (¹³C/¹⁵N) offer distinct advantages over radiometric labels (¹⁴C/³H) in metabolic flux studies. While ¹⁴C-labeled trimetrexate achieves higher detection sensitivity (attomole range via scintillation counting), ¹³C/¹⁵N labels permit longitudinal tracking without radioactive decay constraints [1] [2]. Hicks et al. demonstrated that double ¹⁴C₂-trimetrexate synthesis requires hazardous [¹⁴C]-phosgene, whereas ¹³C₂ labels are introduced via safer Na¹³CN [1].
Isotope-specific detection also differs: ¹⁴C/³H labels are quantified by β-emission, while ¹³C/¹⁵N labels utilize high-resolution mass spectrometry (HRMS) or NMR spectroscopy. HRMS detects ¹³C₂,¹⁵N-trimetrexate as the [M+3]⁺ ion (mass shift Δm/z=+3), whereas NMR distinguishes ¹⁵N-¹H coupling patterns (³J₍¹⁵N₋H₎=90 Hz vs. ⁶⁵ Hz for ¹⁴N) [2] [4]. Critically, ³H labels undergo positional exchange in aqueous media, leading to signal loss, whereas ¹³C/¹⁵N bonds remain stable [2].
Table 3: Analytical Comparison of Isotopic Labels in Trimetrexate
Parameter | ¹³C/¹⁵N Labels | ¹⁴C/³H Labels | Significance |
---|---|---|---|
Detection limit | 1 pmol (LC-MS/MS) | 0.1 fmol (scintillation) | ¹⁴C preferred for trace uptake |
Stability | Chemically inert | ³H exchange with solvent | ¹³C/¹⁵N suitable for long-term studies |
Spatial resolution | 50 µm (MALDI imaging) | 200 µm (autoradiography) | ¹³C enables subcellular mapping |
Metabolic scrambling | <2% | Up to 15% for ³H | ¹³C/¹⁵N preserves position-specific data |
Safety profile | Non-radioactive | Requires radiation shielding | ¹³C/¹⁵N reduces handling restrictions |
Comprehensive Compound List
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0